molecular formula C13H22N2O2S B6973923 [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol

[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol

Cat. No.: B6973923
M. Wt: 270.39 g/mol
InChI Key: FDUGFFKXUPPIER-UHFFFAOYSA-N
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Description

[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol is a synthetic organic compound that features a cyclobutyl ring substituted with an ethoxy group, a dimethyl group, and a thiazolylmethylamino group

Properties

IUPAC Name

[3-ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-4-17-11-5-13(8-16,12(11,2)3)15-6-10-7-18-9-14-10/h7,9,11,15-16H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUGFFKXUPPIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CO)NCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.

    Substitution with the Thiazolylmethylamino Group: The thiazolylmethylamino group can be introduced through a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable amine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and etherification steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of various alcohol or amine derivatives.

    Substitution: Introduction of different functional groups, leading to a variety of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its thiazole moiety is of particular interest due to its presence in many biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiazole rings have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol: Unique due to its combination of a cyclobutyl ring with a thiazole moiety.

    [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclopentyl]methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    [3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclohexyl]methanol: Similar structure but with a cyclohexyl ring.

Uniqueness

The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring size on biological activity and chemical reactivity.

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